molecular formula C17H24N2O4S2 B256072 1-(3,4-Dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylthiourea

1-(3,4-Dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylthiourea

Cat. No. B256072
M. Wt: 384.5 g/mol
InChI Key: ZJFHJOCNBYPDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylthiourea is a synthetic compound that has shown potential in scientific research applications. It is an interesting molecule due to its unique structure and potential biological activities.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylthiourea is not fully understood. However, it is believed that the compound may inhibit the growth of cancer cells by inducing apoptosis or by inhibiting the cell cycle. The compound may also inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
1-(3,4-Dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylthiourea has been shown to have biochemical and physiological effects in vitro. It has been shown to inhibit the growth of cancer cells, bacteria, and fungi. The compound has also been shown to have fluorescent properties, which may make it useful as a probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-Dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylthiourea in lab experiments is its relatively simple synthesis method. The compound has also shown promising results in various scientific research applications. However, one limitation of using the compound in lab experiments is the lack of information on its toxicity and potential side effects.

Future Directions

There are several future directions for the research of 1-(3,4-Dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylthiourea. One direction is to further investigate its potential anticancer properties and explore its mechanism of action. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to determine the toxicity and potential side effects of the compound.

Synthesis Methods

The synthesis of 1-(3,4-Dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylthiourea involves the reaction of 3,4-dimethoxybenzaldehyde with 3-mercapto-1,2,4-triazole in the presence of acetic acid. The resulting product is then reacted with propargyl bromide in the presence of triethylamine to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylthiourea has shown potential in scientific research applications. It has been studied for its potential anticancer properties and has shown promising results in vitro. It has also been studied for its potential antifungal and antibacterial activities. Additionally, the compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

1-(3,4-Dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylthiourea

Molecular Formula

C17H24N2O4S2

Molecular Weight

384.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-1-(1,1-dioxothiolan-3-yl)-3-prop-2-enylthiourea

InChI

InChI=1S/C17H24N2O4S2/c1-4-8-18-17(24)19(14-7-9-25(20,21)12-14)11-13-5-6-15(22-2)16(10-13)23-3/h4-6,10,14H,1,7-9,11-12H2,2-3H3,(H,18,24)

InChI Key

ZJFHJOCNBYPDNF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=S)NCC=C)OC

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=S)NCC=C)OC

Origin of Product

United States

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